molecular formula C8H3ClF3NS B11811464 5-Chloro-2-(trifluoromethyl)benzo[d]thiazole

5-Chloro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11811464
M. Wt: 237.63 g/mol
InChI Key: SZFFAVHBQYPINH-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H3ClF3NS. It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the benzene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chlorotrifluoromethylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
  • 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole
  • 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Uniqueness

5-Chloro-2-(trifluoromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C8H3ClF3NS

Molecular Weight

237.63 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3ClF3NS/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H

InChI Key

SZFFAVHBQYPINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(F)(F)F

Origin of Product

United States

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